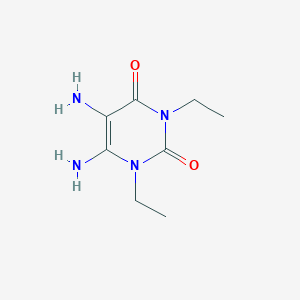

1,3-Diethyl-5,6-diaminouracil

Description

Properties

IUPAC Name |

5,6-diamino-1,3-diethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSUETCFMBIADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)N(C1=O)CC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404391 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52998-22-8 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,3-Diethyl-5,6-diaminouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, 1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8) emerges as a pivotal, yet often unheralded, intermediate.[1] Its structural architecture, featuring a pyrimidine core N-disubstituted with ethyl groups and vicinal amino functionalities at the C5 and C6 positions, offers a unique combination of reactivity and tailored solubility. This guide provides an in-depth exploration of its core chemical properties, synthesis, and reactivity, offering field-proven insights for its effective application in complex synthetic campaigns. The presence of the N-ethyl groups, compared to the more common N-methyl analogues, can confer advantageous solubility in organic solvents, potentially leading to more homogeneous reaction mixtures and influencing the pharmacokinetic properties of downstream drug candidates.

Core Molecular and Physical Properties

1,3-Diethyl-5,6-diaminouracil is a yellow, crystalline solid.[2][3] Its fundamental properties are summarized in the table below. A key characteristic that dictates its handling and storage is its hygroscopic nature, readily absorbing moisture from the atmosphere.[1] This necessitates storage in a dark place under an inert atmosphere, typically at temperatures between 2-8°C, to maintain its chemical integrity and ensure reproducibility in experimental protocols.[3]

| Property | Value | Source(s) |

| CAS Number | 52998-22-8 | [1][3][4] |

| Molecular Formula | C₈H₁₄N₄O₂ | [1][4] |

| Molecular Weight | 198.22 g/mol | [1][4] |

| Appearance | Yellow Solid | [2][3] |

| Melting Point | 88-98°C | [1][3] |

| Solubility | Soluble in Chloroform | [3] |

| pKa (Predicted) | 4.40 ± 0.70 | [4] |

| Hygroscopicity | Hygroscopic | [1][4] |

digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="7.6,5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; N3 [label="N", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; O2 [label="O", pos="-2.2,1.2!"]; O4 [label="O", pos="0,-2.5!"]; N5_amino [label="NH₂", pos="2.4,-1.2!"]; N6_amino [label="NH₂", pos="2.4,1.2!"]; N1_ethyl [label="CH₂CH₃", pos="-0.5,2.8!"]; N3_ethyl [label="CH₂CH₃", pos="-2.2,-1.8!"];

// Ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label="="]; C6 -- N1 [label=""];

// Substituent bonds C2 -- O2 [label="="]; C4 -- O4 [label="="]; C5 -- N5_amino [label=""]; C6 -- N6_amino [label=""]; N1 -- N1_ethyl [label=""]; N3 -- N3_ethyl [label=""]; }

Caption: Molecular Structure of 1,3-Diethyl-5,6-diaminouracil.

Synthesis Pathway: A Reliable Three-Step Approach

The synthesis of 1,3-Diethyl-5,6-diaminouracil follows a well-established and robust three-step sequence common for 5,6-diaminopyrimidines. This pathway begins with the condensation of N,N'-diethylurea with an activated acetic acid derivative, followed by nitrosation at the electron-rich C5 position, and concludes with the reduction of the nitroso group to the primary amine. This method is highly analogous to the synthesis of the parent 5,6-diaminouracil and its 1,3-dimethyl derivative.

Caption: General synthetic workflow for 1,3-Diethyl-5,6-diaminouracil.

Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from the well-documented synthesis of analogous 5,6-diaminouracils.[5]

Step 1: Synthesis of 6-Amino-1,3-diethyluracil

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add N,N'-diethylurea and ethyl cyanoacetate.[6]

-

Heat the mixture to reflux with vigorous stirring for approximately 4-6 hours. During this time, a solid precipitate will form.

-

After cooling, add hot water to dissolve the precipitate. Neutralize the solution with glacial acetic acid to precipitate the 6-amino-1,3-diethyluracil.

-

Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Step 2: Synthesis of 6-Amino-1,3-diethyl-5-nitrosouracil

-

Suspend the crude 6-amino-1,3-diethyluracil in water.

-

Add glacial acetic acid, followed by the cautious, portion-wise addition of a concentrated aqueous solution of sodium nitrite at room temperature.[5]

-

A characteristically colored (often red or purple) nitroso compound will precipitate almost immediately.[5][7]

-

Stir for a short period, then filter the solid, wash thoroughly with cold water, and proceed to the next step. The intermediate, 1,3-diethyl-5-nitroso-6-aminouracil, is a stable compound.[7]

Step 3: Reduction to 1,3-Diethyl-5,6-diaminouracil

-

Create a slurry of the moist 6-amino-1,3-diethyl-5-nitrosouracil in warm water.

-

Heat the slurry on a steam bath and add sodium hydrosulfite (Na₂S₂O₄) portion-wise until the color of the nitroso compound is completely discharged, resulting in a light tan suspension.[5] An excess of the reducing agent is typically added to ensure complete conversion.

-

Maintain heating and stirring for an additional 15-20 minutes, then allow the mixture to cool.

-

Filter the resulting solid, wash with cold water, and dry thoroughly under vacuum over a desiccant. The product is the target 1,3-Diethyl-5,6-diaminouracil.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1,3-diethyl-5,6-diaminouracil lies in the high nucleophilicity of its vicinal diamine groups, which serve as a handle for constructing fused heterocyclic ring systems. This reactivity profile makes it a cornerstone intermediate for a variety of important molecular scaffolds.[2]

Condensation with 1,2-Dicarbonyl Compounds: Access to Pteridines and Alloxazines

A primary application is its condensation reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil) to form substituted pteridine-2,4-diones, which are structurally related to biologically important flavins and alloxazines.[8][9] The reaction proceeds via the formation of a dihydropteridine intermediate, which can subsequently oxidize to the aromatic pteridine system.

Caption: Key condensation reactions of 1,3-Diethyl-5,6-diaminouracil.

Synthesis of 8-Substituted Xanthines

The compound is a direct precursor to 1,3-diethyl-8-substituted xanthines. The synthesis involves two key transformations:

-

Regioselective Amidation: The more nucleophilic 5-amino group reacts selectively with an activated carboxylic acid (or its derivative) to form a 6-amino-5-carboxamidouracil intermediate.[10] Modern coupling reagents like COMU have been shown to facilitate this transformation rapidly and in high yield.[10]

-

Cyclization: The intermediate is then cyclized, typically under heating or acidic/basic conditions, to close the imidazole ring and form the final xanthine product.

This pathway is critical in drug discovery, as 8-substituted xanthines are a well-established class of pharmacologically active compounds, notably as adenosine receptor antagonists.[10]

Spectroscopic Characterization

While specific, experimentally-derived spectra for 1,3-diethyl-5,6-diaminouracil are not widely published in peer-reviewed literature, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs, such as 1,3-dimethyl-5,6-diaminouracil and its derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple. The most informative signals would be from the two equivalent ethyl groups and the non-equivalent amino protons.

-

Ethyl Protons (N-CH₂-CH₃): A triplet integrating to 6H (2 x CH₃) would be expected around δ 1.1-1.3 ppm. A quartet integrating to 4H (2 x CH₂) would be expected around δ 3.8-4.0 ppm.

-

Amino Protons (C5-NH₂ and C6-NH₂): Two distinct, broad singlets would be expected for the C5-NH₂ and C6-NH₂ groups, likely in the range of δ 3.5-6.5 ppm. Their chemical shift can be highly dependent on solvent, concentration, and temperature.

Crucially, published data for the closely related derivative, (E)-N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide, provides a strong experimental anchor for these predictions. In this molecule, the ethyl groups appear as triplets at δ 1.14 and 1.07 ppm and quartets around δ 3.93 and 3.80 ppm. The C6-NH₂ protons are observed as a broad singlet at δ 6.62 ppm in DMSO-d₆.[10]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display 6 unique carbon signals.

-

Carbonyl Carbons (C2, C4): Expected in the δ 150-165 ppm region.

-

Olefinic Carbons (C5, C6): Expected in the δ 95-145 ppm region.

-

Ethyl Carbons (N-CH₂-CH₃): The methylene carbons (CH₂) are expected around δ 40-45 ppm, and the methyl carbons (CH₃) around δ 13-16 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorptions:

-

N-H Stretching: Two or more sharp to medium bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the two primary amine groups.

-

C=O Stretching: Strong, broad absorption bands around 1600-1700 cm⁻¹ from the two amide carbonyl groups in the uracil ring.

-

C=C Stretching: A band in the 1550-1650 cm⁻¹ region.

-

N-H Bending: A medium to strong band around 1600 cm⁻¹.

Mass Spectrometry (Predicted)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 198. Subsequent fragmentation would likely involve the loss of ethyl groups and components of the uracil ring.

Safety, Handling, and Storage

As a fine chemical intermediate, 1,3-diethyl-5,6-diaminouracil should be handled with appropriate laboratory precautions.

-

General Hazard: It is classified as an irritant.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: Due to its hygroscopic nature, it should be handled quickly in a dry environment or under an inert atmosphere (e.g., in a glovebox) to prevent absorption of moisture.[1][4]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place, and under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and current safety and handling information.

Conclusion

1,3-Diethyl-5,6-diaminouracil is a strategically important synthetic intermediate whose value is derived from its predictable and versatile reactivity. The vicinal diamine functionality provides a robust platform for the construction of fused heterocyclic systems, particularly pteridines and xanthines, which are prevalent scaffolds in pharmaceutical research. The N,N'-diethyl substitution offers a valuable tool for modulating solubility and downstream molecular properties. A thorough understanding of its synthesis, handling requirements, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of novel drugs and advanced functional materials.

References

-

The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. (n.d.). Xingrui Industry Co., Limited. Retrieved from [Link]

-

Sherman, W. R., & Taylor, E. C., Jr. (1957). Diaminouracil Hydrochloride. Organic Syntheses, 37, 15. doi:10.15227/orgsyn.037.0015. Available at: [Link]

-

Karakas, E., Kassack, M. U., & Müller, C. E. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 89. doi:10.3389/fchem.2019.00089. Available at: [Link]

-

5,6-DIAMINO-1,3-DIETHYLPYRIMIDINE-2,4-DIONE. (n.d.). MOLBASE. Retrieved from [Link]

- Blicke, F. F., & Godt, H. C. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(11), 2798–2800. doi:10.1021/ja01639a058

- Karakas, E., & Müller, C. E. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2202. doi:10.3390/molecules24122202

- Yoneda, F., Matsumoto, S., Sakuma, Y., & Fukazawa, S. (1975). A new synthesis of alloxazines by the reaction of diethyl azodiformate with 6-anilinouracils. Journal of the Chemical Society, Perkin Transactions 1, (19), 1907–1909. doi:10.1039/p19750001907

- Abdel-Rahman, A. A.-H. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-25. doi:10.1039/D3RA07812A

Sources

- 1. molbase.com [molbase.com]

- 2. nbinno.com [nbinno.com]

- 3. 52998-22-8 | CAS DataBase [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Diethyl-5,6-diaminouracil

Introduction

1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8) is a key heterocyclic intermediate prized in the fields of medicinal chemistry and materials science. Structurally, it is a pyrimidine derivative featuring vicinal diamine groups at the C5 and C6 positions, a functionality that serves as a versatile linchpin for the construction of complex fused-ring systems. Its N,N'-diethyl substitution modulates solubility and reactivity compared to its unsubstituted or dimethylated analogs, making it a tailored building block for specific synthetic targets.[1][2] This compound typically presents as a yellow, hygroscopic solid and is the direct precursor to various substituted purines, such as N-diethyl analogs of theophylline, and other pharmacologically relevant scaffolds.[1][3][4]

This guide provides a comprehensive overview of the principal synthesis pathway for 1,3-Diethyl-5,6-diaminouracil. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the synthetic choices, offering field-proven insights into process control and optimization. The described methodology is a robust, two-step sequence involving the nitrosation of a 6-aminouracil precursor followed by a chemical reduction, a classic and reliable route for installing the vicinal diamine motif on the uracil core.

Physicochemical and Handling Properties

A thorough understanding of the material's properties is critical for successful experimentation, ensuring both safety and reproducibility. The hygroscopic nature of 1,3-Diethyl-5,6-diaminouracil necessitates careful handling and storage under an inert atmosphere, such as nitrogen, at ambient temperatures to prevent degradation from atmospheric moisture.[1][5]

| Property | Value | Reference |

| CAS Number | 52998-22-8 | [1] |

| Molecular Formula | C₈H₁₄N₄O₂ | |

| Molecular Weight | 198.22 g/mol | |

| Appearance | Yellow Solid | [1][2] |

| Melting Point | 88-98°C | [1][2] |

| Key Characteristic | Hygroscopic | [5] |

| Primary Application | Intermediate in organic synthesis | [2] |

Core Synthesis Pathway: A Mechanistic Approach

The synthesis of 1,3-diethyl-5,6-diaminouracil is efficiently achieved through a two-step process starting from 1,3-diethyl-6-aminouracil. The pathway hinges on the electrophilic substitution at the electron-rich C5 position, followed by the reduction of the newly introduced functional group.

Caption: Overall synthesis scheme for 1,3-diethyl-5,6-diaminouracil.

Step 1: Nitrosation of 1,3-Diethyl-6-aminouracil

The initial step involves the introduction of a nitroso (-N=O) group at the C5 position of the pyrimidine ring. This is a classic electrophilic aromatic substitution reaction.

-

Mechanistic Principle: The 6-amino group is a potent activating group, donating electron density into the pyrimidine ring and rendering the C5 position nucleophilic. In an acidic medium, such as acetic acid, sodium nitrite (NaNO₂) generates a nitrosonium ion (NO⁺) electrophile. This electrophile is readily attacked by the C5 carbon, leading to the formation of the 5-nitroso derivative.[3] This general method has been a staple in purine synthesis since the early 20th century.[3]

-

Authoritative Grounding: The nitrosation of 1,3-disubstituted 6-aminouracils is a well-established procedure. A patent describes carrying out this reaction in a medium predominantly composed of a water-soluble carboxylic acid, which ensures the reactants are at least partially soluble and facilitates the generation of the nitrosating agent.[3] The process is analogous to the nitrosation step in the widely-cited Organic Syntheses procedure for the parent 5,6-diaminouracil.[6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1,3-diethyl-6-aminouracil in water.

-

Acidification: Add glacial acetic acid to the suspension. The amount should be sufficient to create an acidic medium (e.g., ~1.5 molar equivalents relative to the starting uracil).[7]

-

Temperature Control (Critical): Cool the stirred slurry to a temperature range of 0-10°C using an ice bath. Maintaining a low temperature is paramount to prevent side reactions and to control the stability of the nitroso intermediate.[7]

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.05 molar equivalents) in water. Add this solution dropwise to the cold pyrimidine slurry over 30-60 minutes, ensuring the internal temperature does not exceed 20°C.[7]

-

Reaction and Isolation: After the addition is complete, continue stirring the mixture in the cold for an additional 1-2 hours. The product, 1,3-diethyl-6-amino-5-nitrosouracil, will precipitate as a distinctively colored (typically pink or red) solid.[6][8]

-

Filtration: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to facilitate drying. The product can be dried under vacuum or used directly in the next step as a wet cake.

-

Causality and Trustworthiness: The low-temperature condition is a self-validating control point. It ensures that the nitroso intermediate precipitates as a manageable, stirrable slurry rather than forming complex polymeric materials that can occur at higher temperatures.[7] This clean precipitation simplifies isolation and improves the purity of the intermediate, setting the stage for a successful reduction. The characteristic color change provides immediate visual confirmation of the reaction's progress.

| Intermediate Compound | CAS Number | Molecular Formula | Appearance | Melting Point |

| 1,3-Diethyl-6-amino-5-nitrosouracil | 89073-60-9 | C₈H₁₂N₄O₃ | Pink Solid | 217-218°C |

(Data sourced from LookChem[8])

Step 2: Reduction of 1,3-Diethyl-6-amino-5-nitrosouracil

The final step is the conversion of the 5-nitroso group to a 5-amino group. This is a straightforward reduction reaction.

-

Mechanistic Principle: The nitroso group is readily reduced to a primary amine. While various reducing agents can accomplish this, sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) is exceptionally effective, reliable, and cost-effective for this specific transformation in an aqueous medium.[6]

-

Authoritative Grounding: The reduction of 6-amino-5-nitrosouracils using sodium hydrosulfite is the method of choice in numerous peer-reviewed procedures and patents.[6][7] An improved synthesis of tetraaminopyrimidine highlights the efficiency of adding sodium dithionite directly to the slurry of the nitroso intermediate, allowing the reaction to proceed in situ without isolating the intermediate.[7] This approach is not only more efficient but also enhances safety by minimizing handling of the potentially hazardous nitroso compound.

-

Reaction Slurry: The wet or dry 1,3-diethyl-6-amino-5-nitrosouracil from the previous step is suspended in water in a reaction flask equipped with a stirrer and reflux condenser.

-

Reducing Agent Addition: While stirring the slurry, heat it gently on a steam bath or with a heating mantle. Add solid sodium hydrosulfite in portions.

-

Visual Endpoint: The reaction is monitored by a distinct visual cue: the complete bleaching of the pink/red color of the nitroso compound to a light tan or off-white suspension.[6] This color change indicates the full reduction to the diaminouracil.

-

Completion and Isolation: After the color has disappeared, add a small excess of sodium hydrosulfite (~10-15% of the total amount used) and continue heating with stirring for another 15-30 minutes to ensure the reaction is complete.[6]

-

Product Precipitation: Allow the mixture to cool to room temperature and then further cool in an ice bath. The final product, 1,3-diethyl-5,6-diaminouracil, will precipitate from the solution.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at a moderate temperature (e.g., 50-60°C).

-

Causality and Trustworthiness: The visual endpoint of color disappearance is a robust, built-in validation of reaction completion, making the protocol highly reliable and reproducible. The in situ nature of this reduction, where the nitroso slurry is used directly, streamlines the workflow, minimizes transfer losses, and improves overall yield and safety.[7]

Process Workflow Visualization

The following diagram illustrates the logical flow of the experimental process, from reagent preparation to final product isolation.

Caption: Experimental workflow for the synthesis of 1,3-diethyl-5,6-diaminouracil.

Conclusion

The synthesis of 1,3-diethyl-5,6-diaminouracil via nitrosation of 1,3-diethyl-6-aminouracil followed by reduction with sodium hydrosulfite is a highly efficient, scalable, and well-documented pathway. The key to success lies in the careful control of reaction temperature during the nitrosation step and the use of clear visual indicators to monitor reaction progress. This methodology provides researchers and drug development professionals with reliable access to a valuable chemical intermediate, enabling the exploration and development of novel heterocyclic compounds with diverse applications.

References

-

Sherman, W. R., & Taylor, E. C., Jr. (1957). Diaminouracil hydrochloride. Organic Syntheses, 37, 15. [Link]

- DE4123472A1. (1993). Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs.

-

Specialty Chemicals. (2023). Optimizing Synthesis: The Role of 1,3-Diethyl-5,6-diaminouracil (CAS 52998-22-8). Specialty Chemicals, Retrieved from [Link]

-

El-Malah, A. A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(48), 31057-31081. [Link]

-

El-Shehry, M. F., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 1-11. [Link]

-

LookChem. (n.d.). Cas 89073-60-9, 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL. LookChem. Retrieved from [Link]

- US4167633A. (1979). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 8. Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | lookchem [lookchem.com]

Spectroscopic Characterization of 1,3-Diethyl-5,6-diaminouracil: A Technical Guide for Drug Discovery and Development

Introduction

1,3-Diethyl-5,6-diaminouracil, a substituted pyrimidine derivative, is a key intermediate in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] Its structural motif is a cornerstone in the development of novel pharmaceutical agents, particularly in the realm of xanthine-based drugs and other complex molecular architectures.[1] A thorough understanding of its spectroscopic properties is paramount for ensuring the identity, purity, and quality of this crucial building block in drug discovery and development pipelines.

This technical guide provides an in-depth analysis of the spectroscopic data of 1,3-Diethyl-5,6-diaminouracil (CAS No: 52998-22-8).[3][4] While direct, publicly available experimental spectra for this specific compound are limited, this document, grounded in the principles of spectroscopic analysis and supported by data from closely related structural analogs, offers a robust predictive framework for its characterization. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and utilize this compound in their synthetic endeavors.

Compound Profile:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₄O₂ | [3][4] |

| Molecular Weight | 198.22 g/mol | [3][4] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 88-98 °C | [1] |

| Key Feature | Hygroscopic | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For 1,3-Diethyl-5,6-diaminouracil, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the diethyl and diaminouracil moieties.

¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum of 1,3-Diethyl-5,6-diaminouracil is expected to exhibit distinct signals corresponding to the ethyl groups and the amino protons. The ethyl groups at the N1 and N3 positions will each present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with their respective neighbors. The protons of the two amino groups (-NH₂) at the C5 and C6 positions are expected to appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Quartet | 4H | N1-CH₂ and N3-CH₂ |

| ~ 1.1 - 1.3 | Triplet | 6H | N1-CH₂-CH₃ and N3-CH₂-CH₃ |

| ~ 5.0 - 6.0 | Broad Singlet | 4H | C5-NH₂ and C6-NH₂ |

Causality and Interpretation: The prediction of the quartet and triplet for the ethyl groups is a fundamental principle of NMR spectroscopy, reflecting the n+1 rule for spin-spin coupling. The chemical shifts are estimated based on data from structurally similar N-alkylated uracil derivatives.[5] The broadness of the amino proton signals is a common phenomenon due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Diethyl-5,6-diaminouracil in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum at a standard temperature (e.g., 298 K). Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Theoretical Basis: The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. Due to the symmetry of the N1 and N3 diethyl substituents, some carbon signals may be equivalent or have very similar chemical shifts. The spectrum is expected to show signals for the methyl and methylene carbons of the ethyl groups, as well as for the four distinct carbons of the diaminouracil ring.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C2 and C4 (Carbonyls) |

| ~ 135 - 145 | C6 |

| ~ 110 - 120 | C5 |

| ~ 35 - 45 | N1-CH₂ and N3-CH₂ |

| ~ 13 - 17 | N1-CH₂-CH₃ and N3-CH₂-CH₃ |

Causality and Interpretation: The chemical shifts of the carbonyl carbons (C2 and C4) are characteristically found in the downfield region of the spectrum. The positions of the C5 and C6 carbons are influenced by the electron-donating amino groups. The upfield signals correspond to the aliphatic carbons of the ethyl groups. These predictions are based on the analysis of ¹³C NMR data for various substituted uracils.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: Longer acquisition times and a greater number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1,3-Diethyl-5,6-diaminouracil, the IR spectrum is expected to be dominated by characteristic absorption bands for the N-H stretches of the amino groups, the C=O stretches of the uracil ring, and the C-H stretches of the ethyl groups.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino groups) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1700 - 1650 | Strong | C=O stretching (carbonyl groups) |

| 1640 - 1580 | Medium | N-H bending (amino groups) |

| 1470 - 1370 | Medium | C-H bending (aliphatic) |

Causality and Interpretation: The broadness of the N-H stretching band is due to hydrogen bonding. The strong absorption of the carbonyl groups is a hallmark of the uracil ring system. The presence of bands in the aliphatic C-H stretching and bending regions confirms the existence of the ethyl substituents. These predictions are consistent with the IR spectra of similar amino- and alkyl-substituted uracils.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of 1,3-Diethyl-5,6-diaminouracil with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight

Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 1,3-Diethyl-5,6-diaminouracil, electrospray ionization (ESI) is a suitable soft ionization technique that is expected to produce a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| 199.12 | [M+H]⁺ |

| 221.10 | [M+Na]⁺ |

Causality and Interpretation: The expected m/z of the protonated molecular ion is calculated by adding the mass of a proton to the molecular weight of the compound (198.22 + 1.008 = 199.228). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition (C₈H₁₄N₄O₂). The presence of a sodium adduct [M+Na]⁺ is also common in ESI-MS.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 1,3-Diethyl-5,6-diaminouracil in a suitable solvent (e.g., methanol, acetonitrile) containing a small amount of an acid (e.g., formic acid) to promote protonation.

-

Instrument Setup: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Diagram: Spectroscopic Characterization Workflow

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 1,3-Diethyl-5,6-diaminouracil. By leveraging the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this vital synthetic intermediate. The detailed protocols and interpretation guidelines presented herein are designed to support the rigorous quality control necessary in modern drug discovery and development, ensuring the integrity of downstream synthetic applications.

References

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1,3-Diethyl-5,6-diaminouracil

Abstract

This technical guide provides a comprehensive examination of 1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8), a pivotal heterocyclic intermediate in contemporary organic synthesis and drug discovery. The document elucidates the molecule's structural characteristics, physicochemical properties, and its strategic role as a precursor to complex fused pyrimidine systems. Detailed, field-proven synthetic protocols, mechanistic insights into its key reactions, and established analytical methodologies are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile building block for the creation of novel chemical entities.

Introduction: The Strategic Importance of Substituted Diaminouracils

Uracil and its derivatives are fundamental scaffolds in the realm of medicinal chemistry and materials science.[1] Among these, 5,6-diaminouracil derivatives serve as indispensable precursors for the synthesis of a multitude of biologically active compounds, including purines, pteridines, and alloxazines.[2][3] The N-alkylation of the uracil ring, as seen in 1,3-Diethyl-5,6-diaminouracil, offers a critical advantage by introducing lipophilicity and modulating the solubility of both the intermediate and the final target molecules. This strategic substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, such as adenosine receptor antagonists and theophylline derivatives.[4]

This guide focuses specifically on the 1,3-diethyl analogue, a compound that, while less documented than its dimethyl counterpart, provides a unique synthetic entry point to N,N'-diethyl-substituted fused heterocyclic systems. We will explore its molecular architecture, provide a validated synthetic pathway, detail its reactivity, and discuss its applications, thereby offering a holistic resource for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

1,3-Diethyl-5,6-diaminouracil is a substituted pyrimidine with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol .[5] The core structure consists of a uracil ring N-alkylated at positions 1 and 3 with ethyl groups, and substituted at positions 5 and 6 with primary amino groups. These vicinal amino groups are the key to its synthetic versatility, providing two nucleophilic centers ready for cyclization reactions.

Structural Characterization

While extensive experimental spectroscopic data for the 1,3-diethyl derivative is not widely published, a comprehensive analysis can be inferred from its well-characterized 1,3-dimethyl analogue and general principles of spectroscopy.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum is expected to show characteristic signals for the two ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons). The protons of the two amino groups at C5 and C6 would likely appear as broad singlets.

-

¹³C NMR: The spectrum would feature signals for the two carbonyl carbons (C2 and C4) of the uracil ring, the two olefinic carbons (C5 and C6) bearing the amino groups, and the carbons of the two N-ethyl substituents.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amino groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching for the uracil carbonyls (around 1650-1700 cm⁻¹), and C-N stretching bands.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 198.11, corresponding to the molecular weight of the compound.

Note: While a definitive X-ray crystal structure for 1,3-Diethyl-5,6-diaminouracil is not publicly available, analysis of the closely related 5,6-diamino-1,3-dimethyluracil reveals a planar pyrimidine ring system.[6] The ethyl groups in the diethyl analogue are expected to adopt conformations that minimize steric hindrance.

Physicochemical Properties

The key physicochemical properties of 1,3-Diethyl-5,6-diaminouracil are summarized in the table below. Its hygroscopic nature necessitates careful handling and storage under inert, dry conditions to maintain its integrity.[5]

| Property | Value | Source(s) |

| CAS Number | 52998-22-8 | [5] |

| Molecular Formula | C8H14N4O2 | [5] |

| Molecular Weight | 198.22 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Melting Point | 88-98 °C | [5] |

| Solubility | Soluble in DMSO and Methanol | [7] |

| Hygroscopic | Yes | [5][8] |

Synthesis of 1,3-Diethyl-5,6-diaminouracil: A Validated Pathway

The synthesis of 1,3-Diethyl-5,6-diaminouracil is analogous to the well-established route for its dimethyl counterpart, proceeding through a reliable three-step sequence starting from N,N'-diethylurea.[9] This pathway involves the initial formation of the pyrimidine ring, followed by nitrosation at the C5 position, and finally, reduction of the nitroso group to yield the target diamine.

Caption: Synthetic workflow for 1,3-Diethyl-5,6-diaminouracil.

Experimental Protocol

Causality: This multi-step synthesis is designed for efficiency and control. The initial condensation builds the core heterocyclic scaffold. The subsequent nitrosation and reduction are highly selective transformations that functionalize the C5 position, which is activated by the adjacent amino and carbonyl groups.

Step 1: Synthesis of 6-Amino-1,3-diethyluracil

This step involves the condensation of N,N'-diethylurea with ethyl cyanoacetate. The reaction is typically base-catalyzed, using a strong base like sodium ethoxide to deprotonate the active methylene group of the cyanoacetate, which then acts as the nucleophile.

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add N,N'-diethylurea and ethyl cyanoacetate.

-

Heat the mixture under reflux for several hours.

-

After cooling, the product can be precipitated by acidification.

Step 2: Synthesis of 6-Amino-1,3-diethyl-5-nitrosouracil

The C5 position of the 6-aminouracil ring is activated towards electrophilic substitution. Nitrosation is achieved using a source of nitrous acid, typically generated in situ from sodium nitrite and an acid.[10]

-

Suspend 6-Amino-1,3-diethyluracil in water containing a catalytic amount of acid (e.g., acetic acid).

-

Cool the suspension in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

The characteristically colored nitroso compound will precipitate and can be collected by filtration.

Step 3: Reduction to 1,3-Diethyl-5,6-diaminouracil

The final step is the reduction of the 5-nitroso group to a primary amine. A common and effective reducing agent for this transformation is sodium dithionite (sodium hydrosulfite).[9][11]

-

Suspend the 6-Amino-1,3-diethyl-5-nitrosouracil[12] in warm water.

-

Add solid sodium dithionite portion-wise with stirring. The disappearance of the color of the nitroso compound indicates the progress of the reaction.

-

Once the reduction is complete, cool the reaction mixture to precipitate the product.

-

Collect the 1,3-Diethyl-5,6-diaminouracil by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1,3-Diethyl-5,6-diaminouracil stems from the reactivity of its vicinal diamine functionality. These two amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a variety of fused heterocyclic systems.

Caption: Key reaction pathways of 1,3-Diethyl-5,6-diaminouracil.

Synthesis of Xanthine Derivatives

The Traube purine synthesis is a classic method for constructing the purine ring system, which is the core of xanthine derivatives like theophylline and caffeine.[2] 1,3-Diethyl-5,6-diaminouracil is an ideal precursor for synthesizing 1,3-diethyl-substituted xanthines, which are valuable scaffolds for developing adenosine receptor antagonists.[13][14][15]

Experimental Protocol: Microwave-Assisted Synthesis of 1,3-Diethylxanthine [2]

Causality: This protocol utilizes triethyl orthoformate as a one-carbon synthon. Microwave irradiation provides rapid, uniform heating, which significantly accelerates the cyclization reaction compared to conventional heating methods, often leading to higher yields and cleaner products.

-

In a pressure-rated microwave vial, combine 1,3-Diethyl-5,6-diaminouracil with an excess of triethyl orthoformate.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 160 °C for 5 minutes.

-

Upon cooling, the 1,3-Diethylxanthine product precipitates and can be collected by filtration.

-

Expected Yield: ~76%.[2]

Synthesis of Alloxazine and Lumazine Derivatives

Condensation of 1,3-Diethyl-5,6-diaminouracil with 1,2-dicarbonyl compounds, such as substituted benzils or glyoxal, leads to the formation of alloxazines and lumazines.[16][17] These compounds are structurally related to riboflavin (Vitamin B2) and are investigated for their potential in photodynamic therapy and as novel antitumor agents. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and aromatization.

Analytical Methods for Quality Control

Ensuring the purity of 1,3-Diethyl-5,6-diaminouracil is critical for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment.

Recommended HPLC Protocol

Self-Validation: The following protocol, adapted from a validated method for the dimethyl analogue, provides a robust system for quality control.[7] The use of a buffered mobile phase ensures reproducible retention times and good peak shape for this polar compound. A Diode Array Detector (DAD) allows for peak purity analysis.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Buffered aqueous solution (e.g., 20 mM Ammonium Acetate, pH 6.8) |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Diluent | Methanol/Water (50:50, v/v) |

System Suitability:

Before sample analysis, the system should be qualified by performing replicate injections of a certified reference standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

Conclusion

1,3-Diethyl-5,6-diaminouracil is a highly valuable and versatile intermediate for organic synthesis. Its N-diethyl substitution provides a unique handle for modulating the physicochemical properties of target molecules, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic pathway, key chemical transformations, and analytical methods for quality control. By understanding and applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this powerful building block to advance their synthetic and medicinal chemistry programs.

References

- BenchChem. (2025). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.

- Organic Syntheses. (1957). Diaminouracil hydrochloride. Org. Synth. 1957, 37, 15.

- BenchChem. (2025).

- Blicke, F.F., & Godt, H.C. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76, 2798-2800.

- Optimizing Synthesis. (2025). The Role of 1,3-Diethyl-5,6-diaminouracil (CAS 52998-22-8).

- The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. (n.d.).

- BenchChem. (2025).

- Journal of the American Chemical Society. (n.d.). Reactions of 1,3-Dimethyl-5,6-diaminouracil.

- Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Deriv

- Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. (2024). NIH.

- Mousa, B. A., et al. (2015).

- Supporting Inform

- Yoneda, F., Matsumoto, S., Sakuma, Y., & Fukazawa, S. (1975). A new synthesis of alloxazines by the reaction of diethyl azodiformate with 6-anilinouracils. J Chem Soc Perkin 1, (19), 1907-9.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). NIH.

- The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. (n.d.).

- Guidechem. (n.d.). 1,3-DIETHYL-5,6-DIAMINOURACIL 52998-22-8 wiki.

- “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. (n.d.). PMC - PubMed Central.

- Design, synthesis of novel, potent, selective, orally bioavailable adenosine A>2>A receptor antagonists and their biological evaluation. (n.d.). MD Anderson Cancer Center.

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- 5,6-Diaminouracil | C4H6N4O2 | CID 76726. (n.d.). PubChem - NIH.

- 5,6-Diamino-1,3-dimethyluracil. (n.d.). NIST WebBook.

- 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6. (n.d.). Sigma-Aldrich.

- CAS 52998-22-8 | 1,3-Diethyl-5,6-diaminouracil Supplier. (n.d.). Clinivex.

- 1,3-Diethyl-5-nitroso-6-aminouracil. (n.d.). LGC Standards.

- IR spectra of 1,3-dimethyl-6-aminouracil. (n.d.).

- PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. (n.d.).

- Synthesis of 2-amino-5-benzoyl-4-(2-furyl)thiazoles as adenosine A(2A) receptor antagonists. (2025).

- 1,3-Diethyl-5-nitroso-6-aminouracil | CAS 89073-60-9. (n.d.). SCBT.

- 5,6-Diamino-1,3-dimethyl Uracil | CAS 5440-00-6. (n.d.). SCBT.

- HPLC Method Separation of 1,3-Diaminopropane, 1,4-Diaminobutane (Putrescine) and 1,5-Diaminopentane (Cadaverine) on Primesep 200 Column. (n.d.). SIELC Technologies.

- 5,6-Diamino-1,3-dimethyluracil Pharmaceutical Secondary Standard. (n.d.). Sigma-Aldrich.

- Figure S16. 13 C NMR Spectrum of diethyl... (n.d.).

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scirp.org [scirp.org]

- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1,3-Diethyl-5-nitroso-6-aminouracil | LGC Standards [lgcstandards.com]

- 13. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new synthesis of alloxazines by the reaction of diethyl azodiformate with 6-anilinouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical characteristics of 1,3-Diethyl-5,6-diaminouracil

An In-Depth Technical Guide to the Physical Characteristics of 1,3-Diethyl-5,6-diaminouracil

Introduction

1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8) is a substituted pyrimidine derivative that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its structural framework, featuring a uracil core with adjacent diamino functionalities and N-diethyl substitutions, makes it a versatile precursor for the synthesis of complex heterocyclic systems. These systems are foundational in the development of novel therapeutic agents, functional dyes, and other advanced materials.[1][3]

For researchers in drug discovery and chemical development, a thorough understanding of a compound's physical characteristics is not merely academic; it is a fundamental prerequisite for successful experimental design, quality control, and formulation. This guide provides a comprehensive technical overview of the core physical properties of 1,3-Diethyl-5,6-diaminouracil, outlines robust methodologies for their determination, and offers field-proven insights into the interpretation of these characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its handling, storage, and application. For 1,3-Diethyl-5,6-diaminouracil, these are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52998-22-8 | [1][2][4] |

| Molecular Formula | C₈H₁₄N₄O₂ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Appearance | Yellow Solid | [1][2][3] |

| Melting Point | 88 - 98 °C | [1][2] |

| Hygroscopicity | Hygroscopic | [1][2][4] |

| Predicted Boiling Point | 278.3 ± 50.0 °C | [2] |

| Predicted Density | 1.230 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.40 ± 0.70 | [2][4] |

Expert Insights:

The reported melting point is a range (88-98 °C), which is common for technical grade materials and can indicate the presence of impurities or residual solvent. A pure, crystalline substance typically exhibits a sharp melting point range of 0.5-1.0 °C. The significant hygroscopic nature of this compound is a critical handling consideration.[1][2] Absorption of atmospheric moisture can lead to changes in physical state, affect weighing accuracy, and potentially catalyze degradation. Therefore, stringent control of the laboratory environment and the use of inert atmosphere for storage and handling are paramount to ensure experimental reproducibility. Recommended storage conditions are in a dark, inert atmosphere at 2-8°C.[2]

Thermal Analysis: Melting Point Determination

Causality Behind the Experiment: Melting point determination is a rapid and cost-effective first-line technique for assessing the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically resulting in a depression and broadening of the melting point range. For a key intermediate like 1,3-Diethyl-5,6-diaminouracil, verifying the melting point against a reference standard is a crucial quality control step before its inclusion in a synthetic sequence.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the definitive method for obtaining an accurate melting point range using a modern digital melting point apparatus.[1][5]

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample in a vacuum oven or desiccator over P₄O₁₀.[5]

-

Place a small amount of the yellow solid into a mortar and gently grind it into a fine, homogeneous powder. This ensures efficient and uniform heat transfer.[5]

-

Press the open end of a thin-walled glass capillary tube (e.g., 1.3-1.8 mm outer diameter) into the powder multiple times.[1][5]

-

Invert the tube and tap it gently on a hard surface to compact the powder at the sealed bottom of the tube. A sample height of 2-3 mm is optimal.[4]

-

-

Instrument Setup & Preliminary Measurement:

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20°C below the observed preliminary melting point.[4]

-

Insert a freshly prepared capillary tube.

-

Set the heating ramp rate to 1-2°C per minute for an accurate determination.[1][4]

-

Observe the sample through the magnified viewing port.

-

Record T₁: The temperature at which the first droplet of liquid appears (onset of melting).[4]

-

Record T₂: The temperature at which the last solid particle melts into a transparent liquid (clear point).[1][4]

-

The melting point is reported as the range T₁ - T₂. For high purity, this range should be narrow.

-

Perform the measurement in triplicate for statistical validity.

-

Solubility Profile & Determination

Causality Behind the Experiment: A comprehensive solubility profile is essential for any compound intended for further development. It informs the choice of solvents for synthesis, purification (recrystallization), and formulation. For drug development, aqueous solubility at various pH values is a critical determinant of bioavailability.[6] While 1,3-Diethyl-5,6-diaminouracil is reported to be soluble in chloroform, a broader profile is necessary for practical application.[2]

Experimental Protocol: Kinetic Solubility Assessment in Common Solvents

This protocol provides a semi-quantitative method for rapidly assessing solubility, suitable for research and development settings.[6][7]

-

Preparation:

-

Prepare stock solutions of the test compound in a highly soluble solvent like Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

Aliquot 0.75 mL of each test solvent (e.g., Water, Ethanol, Chloroform, Ethyl Acetate, Hexane) into separate, clearly labeled small test tubes or vials.

-

-

Procedure:

-

Accurately weigh 25 mg of 1,3-Diethyl-5,6-diaminouracil and add it to a test tube containing the first solvent.

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

If the solid is fully dissolved, the compound is considered soluble at >33 mg/mL.

-

If not fully dissolved, continue adding the compound in known small increments and vortexing until saturation is reached.

-

For acid/base characterization, test solubility in 5% aqueous HCl (indicates a base) and 5% aqueous NaOH (indicates an acid).[7]

-

-

Data Reporting:

-

Report solubility qualitatively (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble) or semi-quantitatively in mg/mL.

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the specific chemical bonds and functional groups present, providing a molecular "fingerprint."[8]

Expected Absorptions for 1,3-Diethyl-5,6-diaminouracil:

-

3450-3250 cm⁻¹: Two or more sharp-to-medium bands corresponding to the N-H stretching vibrations of the primary amine (-NH₂) groups.

-

3000-2850 cm⁻¹: Multiple bands from the C-H stretching of the ethyl groups' CH₂ and CH₃ moieties.

-

1700-1650 cm⁻¹: Two strong absorption bands characteristic of the C=O (carbonyl) stretching vibrations of the uracil ring amide groups.

-

1650-1580 cm⁻¹: A band corresponding to the N-H bending (scissoring) vibration of the amine groups.

-

~1600 cm⁻¹: C=C stretching of the uracil ring.

-

1470-1350 cm⁻¹: C-H bending vibrations from the ethyl groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) - Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.[9]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.[9] Take a background measurement of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the finely powdered yellow solid onto the center of the ATR crystal.[8]

-

Analysis: Lower the pressure clamp arm onto the sample and apply firm, consistent pressure to ensure good contact between the sample and the crystal.[9]

-

Data Acquisition: Initiate the sample scan. A typical analysis involves co-adding 45-100 scans at a resolution of 4 cm⁻¹.[8]

-

Cleaning: After analysis, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-dampened tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field.[10]

Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

-

~4.0 ppm: Two quartets, each integrating to 2H. These arise from the two non-equivalent -N-CH₂ -CH₃ groups. The splitting into a quartet is due to coupling with the adjacent methyl protons (n+1 rule, 3+1=4).

-

~1.2 ppm: Two triplets, each integrating to 3H. These correspond to the two non-equivalent -N-CH₂-CH₃ groups, split by the adjacent methylene protons (n+1 rule, 2+1=3).

-

Chemical shift may vary (e.g., 4.5-6.0 ppm): Two separate, likely broad, singlets corresponding to the protons of the two different primary amine groups (-NH₂ ). The exact chemical shift and broadening will depend on the solvent, concentration, and temperature due to proton exchange. Each would integrate to 2H.

Expected ¹³C NMR Spectrum: Based on the structure, 8 distinct carbon signals are expected:

-

~160-150 ppm: Two signals for the two C=O carbonyl carbons.

-

~140-100 ppm: Two signals for the sp² carbons of the C=C double bond in the ring.

-

~40 ppm: Two signals for the -C H₂- carbons of the ethyl groups.

-

~15 ppm: Two signals for the -C H₃ carbons of the ethyl groups.

Experimental Protocol: ¹H NMR Sample Preparation

The quality of an NMR spectrum is highly dependent on proper sample preparation.[10]

-

Sample Weighing: Accurately weigh 1-5 mg of 1,3-Diethyl-5,6-diaminouracil into a clean, dry vial.[11]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a glass pipette. The solvent must fully dissolve the sample.[10][11]

-

Dissolution: Cap the vial and gently vortex or swirl to ensure complete dissolution. Visually inspect for any suspended solid particles. If particulates remain, they must be removed.[12]

-

Filtration (if necessary): Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes dust and particulates that would degrade spectral quality.[12]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds containing chromophores—conjugated systems of pi-electrons. The wavelength of maximum absorbance (λmax) is a characteristic feature.

Expected Absorption: The substituted uracil ring is a conjugated system. Therefore, 1,3-Diethyl-5,6-diaminouracil is expected to exhibit strong UV absorbance, likely with a λmax in the 260-290 nm range, characteristic of such heterocyclic systems.[3]

Integrated Characterization Workflow

The logical flow for the comprehensive physical characterization of a new batch of a chemical intermediate like 1,3-Diethyl-5,6-diaminouracil is crucial for ensuring quality and consistency in a research or development setting.

Caption: Workflow for Physical Characterization of a Chemical Intermediate.

Conclusion

1,3-Diethyl-5,6-diaminouracil is a yellow, hygroscopic solid with a melting point range of 88-98°C. Its identity and purity are best confirmed through a combination of thermal analysis and spectroscopy. While publicly available spectral data is limited, its structure provides clear, predictable features for IR, NMR, and UV-Vis analysis. The experimental protocols detailed in this guide provide a robust framework for researchers to confidently determine the critical physical characteristics of this valuable synthetic intermediate, ensuring data integrity and facilitating its successful application in drug discovery and materials science.

References

- Vertex AI Search Result 1. The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil.

- ChemicalBook. 52998-22-8 | CAS DataBase.

- Mettler Toledo. What is Melting Point?.

- J&K Scientific LLC. Method for Determining Capillary Melting Point. (2023).

- SSERC. Melting point determination.

- Benchchem. 5,6-Diamino-1,3-dimethyluracil|CAS 5440-00-6.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Unknown. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

- Santa Cruz Biotechnology. 1,3-Diethyl-5,6-diaminouracil | CAS 52998-22-8.

- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

- University of Minnesota. NMR Sample Preparation | College of Science and Engineering.

- Guidechem. 1,3-DIETHYL-5,6-DIAMINOURACIL 52998-22-8 wiki.

- Vertex AI Search Result 6. Optimizing Synthesis: The Role of 1,3-Diethyl-5,6-diaminouracil (CAS 52998-22-8).

Sources

- 1. mt.com [mt.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. 5,6-Diamino-1,3-dimethyluracil|CAS 5440-00-6 [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. thinksrs.com [thinksrs.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Navigating the Nuances of Moisture: A Technical Guide to the Hygroscopic Nature of Diaminouracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Diaminouracil derivatives form the core of numerous therapeutic agents, yet their inherent affinity for atmospheric moisture—their hygroscopic nature—presents a significant, often underestimated, challenge in drug development. This guide provides an in-depth exploration of the hygroscopic tendencies of diaminouracil derivatives, offering a framework for understanding, characterizing, and mitigating the risks associated with moisture-induced instability. By integrating foundational principles with actionable experimental protocols, this document serves as a critical resource for researchers navigating the complexities of solid-state chemistry in pharmaceutical development.

The Diaminouracil Core and its Inherent Affinity for Water

The diaminouracil scaffold, characterized by a pyrimidine ring with multiple amine and carbonyl functional groups, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide range of pharmaceuticals, including antivirals, antibacterials, and anticancer agents[1]. The very chemical features that make this core a versatile building block for drug design—specifically, the abundance of hydrogen bond donors (amino groups) and acceptors (carbonyl groups and ring nitrogens)—also predispose it to interactions with water molecules.

This inherent ability of a substance to attract and retain moisture from the environment is known as hygroscopicity[2]. For diaminouracil derivatives, this is not a mere physical curiosity but a critical parameter that can dictate the stability, manufacturability, and ultimate therapeutic efficacy of the active pharmaceutical ingredient (API). The presence of polar functional groups makes these compounds likely to be hygroscopic, a property that must be thoroughly investigated during pre-formulation studies[2][3].

The consequences of unchecked moisture sorption are manifold and can compromise a drug product's quality and safety. These include:

-

Chemical Degradation: The presence of water can facilitate hydrolytic reactions, leading to the formation of impurities and a reduction in the API's potency[2].

-

Physical Instability: Moisture can induce changes in the solid-state form of the API, such as transitions from a crystalline to an amorphous state or the formation of hydrates. These changes can significantly alter dissolution rates and bioavailability[4][5].

-

Manufacturing and Handling Challenges: Hygroscopic powders are often cohesive and exhibit poor flow properties, which can complicate processes like blending, tablet compression, and capsule filling[2].

Given these potential pitfalls, a comprehensive understanding and characterization of the hygroscopic nature of any new diaminouracil derivative is not just recommended; it is a prerequisite for successful drug development.

Quantifying the Invisible: Methodologies for Hygroscopicity Assessment

A multi-pronged approach is essential for accurately characterizing the hygroscopic profile of a diaminouracil derivative. The following techniques provide a comprehensive picture of a compound's interaction with moisture.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature[3][6]. The resulting sorption-desorption isotherm provides invaluable information about the hygroscopic classification of the material, the kinetics of water uptake, and the potential for phase transitions.

Interpreting DVS Isotherms for Diaminouracil Derivatives:

| Isotherm Shape | Interpretation | Implications for Diaminouracil Derivatives |

| Type I (Langmuir) | Monolayer adsorption on a non-porous solid. | Indicates a low affinity for water, suggesting a more stable, non-hygroscopic derivative. |

| Type II (Sigmoidal) | Multilayer adsorption on a non-porous solid. | Suggests moderate hygroscopicity. The inflection point can indicate the completion of monolayer coverage and the onset of multilayer adsorption. |

| Type III | Weak adsorbate-adsorbent interactions. | Uncommon for polar molecules like diaminouracil derivatives. |

| Type IV (with Hysteresis) | Adsorption in a porous material. | The presence of a hysteresis loop (different sorption and desorption paths) can indicate capillary condensation within pores or irreversible changes in the material's structure. |

| Type V | Weak interactions with a porous solid. | Similar to Type III but for porous materials. |

| Sharp Inflection/Step | Phase transition (e.g., deliquescence, hydrate formation). | A critical data point, indicating the RH at which the material undergoes a significant physical change. |

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the diaminouracil derivative into a DVS sample pan.

-

Instrument Setup:

-

Set the temperature to 25 °C.

-

Set the carrier gas (nitrogen) flow rate.

-

-

Equilibrium Conditions: Define the equilibrium criterion (e.g., a weight change of less than 0.002% per minute).

-

RH Program:

-

Drying: Equilibrate the sample at 0% RH.

-

Sorption: Increase the RH in steps (e.g., 10% increments) from 0% to 90%. Allow the sample to equilibrate at each step.

-

Desorption: Decrease the RH in the same steps from 90% back to 0%.

-

-

Data Analysis: Plot the percentage change in mass against the target RH to generate the sorption-desorption isotherm.

Visualization of DVS Workflow

Caption: A streamlined workflow for DVS analysis of diaminouracil derivatives.

Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for quantifying the water content in a sample[7][8][9]. It is a highly specific and accurate method based on a stoichiometric reaction between iodine and water. KF titration is crucial for determining the absolute water content of a diaminouracil derivative at various stages of development and for validating DVS results. There are two main types of KF titration: volumetric and coulometric, chosen based on the expected water content[7][10].

Experimental Protocol: Coulometric Karl Fischer Titration (for low water content)

-

Instrument Preparation: Ensure the KF titrator's vessel is clean, dry, and filled with the appropriate KF reagent. The instrument should be in a "standby" mode with a low background drift.

-

Sample Preparation: Accurately weigh a suitable amount of the diaminouracil derivative.

-

Sample Introduction: Introduce the weighed sample directly into the titration vessel.

-

Titration: The instrument will automatically generate iodine, which reacts with the water in the sample. The endpoint is detected when all the water has been consumed.

-

Calculation: The instrument calculates the water content based on the total charge required to generate the iodine.

X-Ray Powder Diffraction (XRPD)

X-Ray Powder Diffraction (XRPD) is an indispensable tool for characterizing the solid-state form of a pharmaceutical material[11][12][13][14]. By analyzing the diffraction pattern of a crystalline solid, XRPD can identify the specific polymorphic form, detect the presence of hydrates or solvates, and distinguish between crystalline and amorphous material[11][14]. When used in conjunction with DVS, XRPD can confirm if changes in mass are due to the formation of a new crystalline hydrate phase.

Experimental Protocol: XRPD Analysis of Humidity-Stressed Samples

-

Sample Preparation: Prepare several samples of the diaminouracil derivative.

-

Humidity Stressing: Store the samples in desiccators at controlled relative humidity levels (e.g., 30%, 50%, 75%, 90% RH) for a defined period (e.g., 7 days).

-

XRPD Analysis:

-

Gently grind a small amount of the stressed sample.

-

Mount the sample on the XRPD sample holder.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 2-40°).

-

-

Data Analysis: Compare the diffraction patterns of the stressed samples to that of the initial, dry sample. The appearance of new peaks or a shift in existing peaks indicates a change in the crystal structure.

Visualization of Integrated Characterization Workflow

Caption: Interplay of key analytical techniques for hygroscopicity assessment.

Mitigation Strategies: Taming the Hygroscopic Beast

Once the hygroscopic nature of a diaminouracil derivative has been characterized, several strategies can be employed to mitigate the associated risks. The choice of strategy will depend on the severity of the hygroscopicity and the intended dosage form.

Solid Form Engineering

-

Salt Formation: Converting the API into a less hygroscopic salt form is a common and effective strategy.

-

Cocrystallization: Forming a cocrystal with a non-hygroscopic coformer can stabilize the API and reduce its affinity for water.

Formulation Approaches

-

Excipient Selection: Incorporating excipients with a high affinity for water can act as a "moisture sink," preferentially absorbing available water and protecting the API.

-

Coating: Applying a moisture-barrier film coat to the final dosage form (e.g., tablets) can prevent moisture ingress.

-

Encapsulation: For highly sensitive compounds, encapsulation in a low-moisture capsule shell can provide an effective physical barrier[15].

Manufacturing and Packaging Controls

-

Environmental Control: Manufacturing processes should be conducted in humidity-controlled environments to minimize moisture exposure[1].

-

Packaging: Utilizing high-barrier packaging, such as blister packs with aluminum foil, and including desiccants within the packaging can protect the drug product throughout its shelf life.

Visualization of Mitigation Strategy Decision Tree

Caption: A decision tree for selecting appropriate mitigation strategies.

Conclusion: A Proactive Approach to a Pervasive Problem